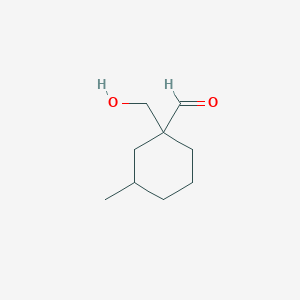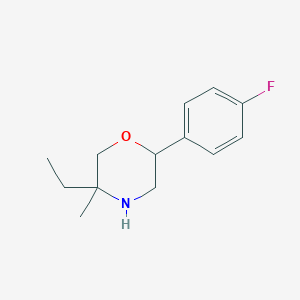
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The presence of the ethyl, fluorophenyl, and methyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methylmorpholine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from room temperature to reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental regulations. Industrial production methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid: A related compound with a similar fluorophenyl group but different functional groups and ring structure.
5-Ethyl-2-(4-fluorophenyl)-6-methyl-N-(piperidin-3-yl)pyrimidin-4-amine: Another similar compound with a fluorophenyl group and a pyrimidine ring.
Uniqueness
5-Ethyl-2-(4-fluorophenyl)-5-methylmorpholine is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-ethyl-2-(4-fluorophenyl)-5-methylmorpholine |
InChI |
InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-4-6-11(14)7-5-10/h4-7,12,15H,3,8-9H2,1-2H3 |
InChI Key |
GWZBOAJHBZETGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



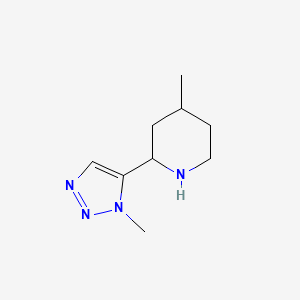
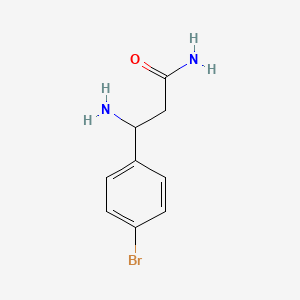
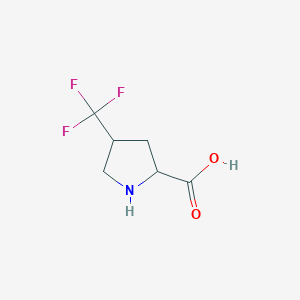
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
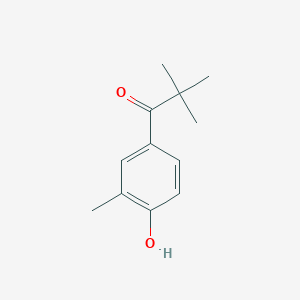
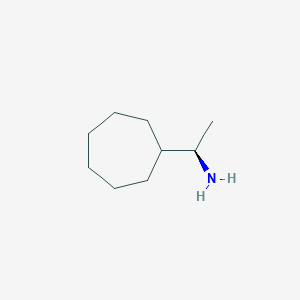
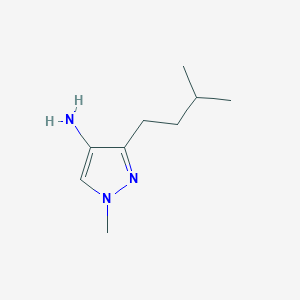
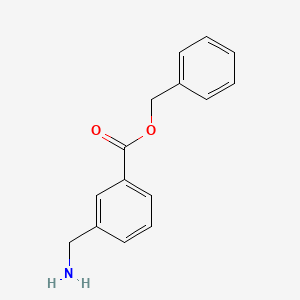
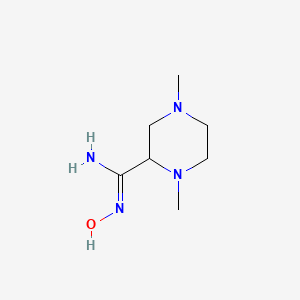

![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
